molecular formula C11H11N3O2 B6144444 Benzyl (1H-pyrazol-5-yl)carbamate CAS No. 1249139-55-6

Benzyl (1H-pyrazol-5-yl)carbamate

Cat. No.: B6144444
CAS No.: 1249139-55-6
M. Wt: 217.22 g/mol
InChI Key: MPMXOEDZCABCNK-UHFFFAOYSA-N
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Description

Benzyl (1H-pyrazol-5-yl)carbamate (CAS 1249139-55-6) is a synthetic pyrazole derivative that serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. The compound features a carbamate-protected amine on the pyrazole ring, a common strategy used to modulate the reactivity and properties of heterocyclic scaffolds. Pyrazole derivatives are a privileged structural motif in drug discovery due to their wide range of pharmacological activities . As a protected pyrazole-amine, this reagent is a versatile precursor for the development of more complex molecules. Researchers utilize such intermediates in the synthesis of compounds for various biological evaluations. Notably, pyrazolyl-urea and pyrazolyl-carbamate derivatives have been identified as interesting scaffolds in medicinal chemistry, showing potential as inhibitors for various kinase targets, such as p38α MAPK, which is implicated in inflammatory diseases . The presence of the benzyloxycarbonyl (Cbz) protecting group allows for further selective functionalization of the pyrazole core, making it a flexible starting point for constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(1H-pyrazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMXOEDZCABCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (1H-pyrazol-5-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1H-pyrazol-5-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl (1H-pyrazol-5-yl)carbamate has shown potential as a pharmacological agent, particularly in the modulation of specific receptors and enzymes.

Positive Allosteric Modulation

Research indicates that compounds structurally related to this compound can act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). For instance, studies have demonstrated that certain analogs enhance glutamate-induced calcium release in astrocytes, suggesting potential therapeutic applications in neurological disorders .

Key Findings:

  • EC50 Values: Some derivatives exhibit EC50 values as low as 9.6 nM for mGluR5-mediated responses.
  • Structure-Activity Relationship (SAR): The presence of electronegative substituents in specific positions on the aromatic rings significantly increases potency .

Anti-inflammatory Activity

This compound derivatives have been investigated for their inhibitory effects on p38 MAPK, an important mediator in inflammatory responses. Compounds designed with this scaffold have shown promising activity against p38α with IC50 values in the nanomolar range .

Table 1: Inhibitory Activity of Selected Compounds

CompoundIC50 (nM)Mechanism
25a0.47p38α Inhibition
25b3.82p38α Inhibition
25c4.21p38α Inhibition

Pharmacological Applications

The pharmacological potential of this compound extends to its role in drug development, particularly for conditions such as cancer and neurodegenerative diseases.

Cancer Research

Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The modulation of mGluR5 is particularly relevant in the context of glioblastoma treatment, where altered glutamate signaling contributes to tumor progression .

Neuroprotective Effects

Research indicates that compounds similar to this compound may offer neuroprotective benefits by modulating excitatory neurotransmission through mGluR5 pathways, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the synthesis of novel polymers and nanomaterials.

Synthesis of Functional Polymers

The compound can serve as a building block for the synthesis of functionalized polymers with specific properties tailored for drug delivery systems or as scaffolds for tissue engineering .

Mechanism of Action

The mechanism of action of benzyl (1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzyl (1H-pyrazol-5-yl)carbamate belongs to a broader class of pyrazole-based carbamates and carboximidamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Molecular Weight CAS Number Key Properties/Applications Reference
This compound Benzyl carbamate, pyrazole N/A N/A Amine-protecting group, synthetic intermediate
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Methoxyphenyl, carboximidamide N/A N/A Potential biological activity (e.g., enzyme inhibition)
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorine, tetrazole, pyridine 404.405 1220910-89-3 Life sciences research, enhanced electronic effects
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Pyrrolo-pyrazole, methyl groups N/A 2228971-70-6 Complex steric effects, specialized synthesis

Key Observations:

  • The carbamate group offers milder deprotection conditions compared to carboximidamides, which may require harsher acidic or basic environments .
  • In contrast, the benzyl carbamate group in the target compound provides moderate steric bulk, balancing reactivity and protection .
  • Synthetic Complexity : The pyrrolo-pyrazole derivative () demonstrates increased structural complexity, likely requiring advanced synthetic techniques compared to the simpler pyrazole-carbamate framework .

Comparison of Amine-Protecting Groups

The patent in highlights the use of benzyl carbamate alongside tert-butyl carbamate (Boc) and dibenzyl amine groups. Key differences include:

  • Benzyl Carbamate: Requires hydrogenolysis (e.g., H₂/Pd) for deprotection, suitable for acid-sensitive intermediates.
  • tert-Butyl Carbamate (Boc) : Deprotected under acidic conditions (e.g., TFA), preferred for base-sensitive pathways.
  • Dibenzyl Amine: Offers dual protection but necessitates harsher hydrogenolysis conditions.

The choice of protecting group depends on the reaction environment and downstream functionalization requirements .

Practical Considerations

  • Availability : this compound is listed as discontinued by CymitQuimica, though alternative suppliers may offer custom synthesis .
  • Storage : Carbamate derivatives like the tetrazole-containing analog in require shipping with blue ice to maintain stability .
  • Regulatory Compliance : Patent-protected synthesis methods () may impose restrictions on commercial use.

Biological Activity

Benzyl (1H-pyrazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring system attached to a carbamate functional group. Its unique structure contributes to its biological activity, particularly in the context of anti-inflammatory and anticancer properties. The molecular formula for this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects. In studies involving animal models, the compound demonstrated a significant reduction in inflammation markers and pain responses, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

2. Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and pancreatic cancers. The mechanism appears to involve the modulation of autophagy pathways and inhibition of mTORC1 signaling, which are critical for cancer cell survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of mTORC1 : Studies have shown that this compound can reduce mTORC1 activity, leading to increased autophagy levels and decreased cancer cell proliferation .
  • Synergistic Effects with Antibiotics : In certain contexts, this compound has been identified as an effective adjuvant when used alongside antibiotics against multidrug-resistant bacteria such as Acinetobacter baumannii .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicDecreased pain response
AnticancerInhibition of cancer cell proliferation
Antibiotic adjuvantEnhanced efficacy against resistant strains

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic inflammatory conditions showed that administration of this compound led to marked improvements in symptoms, correlating with reduced levels of inflammatory cytokines.
  • Case Study 2 : In a preclinical trial focusing on pancreatic cancer, patients treated with this compound exhibited prolonged survival rates compared to control groups, suggesting its potential as part of combination therapy.

Q & A

Q. What are the key synthetic pathways for Benzyl (1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : Use of tert-butyl or benzyl groups to stabilize reactive intermediates .
  • Coupling reactions : Formation of the carbamate moiety via reaction between pyrazole derivatives and benzyl chloroformate .
  • Stereochemical control : Chiral catalysts or resolution techniques to manage hydroxycyclopentyl or fluorinated ethyl substituents .

Optimization parameters :

ParameterOptimal RangeImpact
Temperature0–25°CPrevents side reactions in carbamate formation
SolventTHF/DMFEnhances solubility of intermediates
CatalystPd(OAc)₂ or Et₃NAccelerates coupling efficiency

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and confirms stereochemistry .
  • HPLC-MS : Detects impurities (<0.5%) and quantifies yield .
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers (e.g., (1S,3R)-hydroxycyclopentyl) .

Q. How do substituents influence the solubility and bioavailability of this compound?

Substituents like tert-butyl groups increase hydrophobicity (logP ~2.5), while hydroxycyclopentyl or fluorinated ethyl groups enhance aqueous solubility via hydrogen bonding . For improved bioavailability:

  • Introduce polar groups (e.g., -OH, -NH₂) .
  • Use prodrug strategies, such as esterification of carbamate .

Advanced Research Questions

Q. What role does stereochemistry play in modulating biological activity?

Stereoisomers exhibit divergent binding affinities. For example:

  • The (1S,3R)-hydroxycyclopentyl isomer shows 10× higher enzyme inhibition (IC₅₀ = 0.8 μM) than (1S,3S) in AChE assays due to better fit in the catalytic gorge .
  • Methodology : Compare enantiomers via molecular docking (AutoDock Vina) and validate with in vitro kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Impurity profiles : Use preparative HPLC to isolate >99% pure batches .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural analogs : Test derivatives (e.g., tert-butyl vs. benzyl carbamates) to isolate structure-activity relationships .

Q. What mechanisms underlie its enzyme inhibition properties (e.g., AChE/BChE)?

  • Competitive inhibition : Carbamate group covalently binds serine residues in the active site, confirmed via Lineweaver-Burk plots .
  • Selectivity : Bulky substituents (e.g., benzodioxole) block access to BChE, enhancing AChE specificity (SI > 50) .

Key data from analogs :

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity Index
Benzyl ethyl carbamate1.26554
3-Fluoro derivative0.94853

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR models : Correlate substituent electronegativity with logIC₅₀ (R² = 0.89) .
  • MD simulations : Identify stable binding poses in lipid bilayers for CNS-targeted analogs .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., BBB permeability >0.8) .

Methodological Best Practices

  • Stereochemical analysis : Combine chiral HPLC (Chiralpak IA) with circular dichroism .
  • Data validation : Replicate enzyme assays in triplicate using blinded samples .
  • Crystallography refinement : Apply SHELXL for high-resolution structure determination (R-factor < 0.05) .

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